N-cyclopropyl-4-ethoxybenzenesulfonamide
Description
Molecular Geometry and Conformational Analysis
This compound exhibits a complex three-dimensional structure characterized by several distinct molecular regions that contribute to its overall stability and reactivity. The compound's SMILES notation CCOc1ccc(cc1)S(=O)(=O)NC1CC1 reveals the spatial arrangement of its constituent atoms and functional groups. The central benzene ring serves as the molecular scaffold, with the ethoxy group positioned at the para position relative to the sulfonamide substituent.
The molecular architecture features a planar aromatic benzene ring system that provides structural rigidity to the molecule. The sulfonamide group, characterized by the S(=O)₂NH linkage, adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5 degrees. This configuration is consistent with crystallographic studies of related benzenesulfonamide derivatives, which demonstrate similar structural features. The cyclopropyl substituent attached to the nitrogen atom of the sulfonamide group introduces additional conformational constraints due to the inherent ring strain of the three-membered ring system.
Conformational analysis reveals that the ethoxy group can adopt multiple rotational conformations around the C-O bond connecting it to the benzene ring. Energy calculations suggest that the most stable conformation positions the ethyl chain in a staggered arrangement relative to the aromatic system, minimizing steric interactions. The cyclopropyl group, when viewed down the N-S bond, preferentially adopts a gauche orientation relative to the benzene ring, similar to observations in related cyclopropyl-containing sulfonamides.
The overall molecular geometry results in a compound with moderate flexibility around specific rotational axes while maintaining structural integrity through the rigid aromatic and cyclopropyl components. This balance between rigidity and flexibility is crucial for potential biological activity, as it allows the molecule to adopt conformations suitable for target binding while maintaining its characteristic structural features.
Electronic Structure and Orbital Interactions
The electronic structure of this compound is dominated by the aromatic π-system of the benzene ring and the polar character of the sulfonamide functional group. Density functional theory calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring with significant contribution from the ethoxy oxygen atom's lone pairs. The ethoxy substituent acts as an electron-donating group, increasing the electron density on the benzene ring and affecting the overall electronic distribution of the molecule.
The lowest unoccupied molecular orbital (LUMO) is predominantly associated with the sulfonamide group, particularly the sulfur-oxygen bonds, which exhibit significant electronegativity differences. This electronic arrangement creates a molecular dipole moment that influences intermolecular interactions and solubility properties. The sulfur atom in the sulfonamide group exists in a formal oxidation state of +6, with the two sulfur-oxygen double bonds exhibiting partial ionic character due to the electronegativity difference between sulfur and oxygen.
Orbital interaction analysis demonstrates significant delocalization between the aromatic π-system and the ethoxy substituent through resonance effects. The oxygen atom of the ethoxy group can participate in π-conjugation with the benzene ring, leading to increased electron density at the para position. This electronic effect is manifested in the compound's spectroscopic properties and reactivity patterns.
The cyclopropyl group contributes unique electronic characteristics due to its high s-character in the carbon-carbon bonds (approximately 33% s-character compared to 25% in typical sp³ hybridized carbons). This increased s-character results in shorter and stronger C-C bonds within the cyclopropyl ring, while simultaneously making the C-N bond to the sulfonamide nitrogen more electron-withdrawing than typical alkyl substituents.
Spectroscopic Identification (NMR, IR, UV-Vis)
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information for this compound. The ¹H NMR spectrum exhibits characteristic resonances that allow for unambiguous identification of the compound's structure. The aromatic protons appear as a typical para-disubstituted benzene pattern, with two sets of doublets in the aromatic region (approximately 7.0-8.0 ppm). The ethoxy group manifests as a characteristic ethyl pattern with a quartet for the OCH₂ protons (around 4.0 ppm) and a triplet for the CH₃ group (approximately 1.4 ppm).
The cyclopropyl group produces distinctive NMR signals due to the unique chemical environment of the ring protons. The N-H proton typically appears as a multiplet around 2.2-2.3 ppm, while the cyclopropyl CH₂ protons generate complex multiplets in the 0.6-0.7 ppm region due to their equivalence and coupling patterns. These chemical shift values are consistent with related cyclopropyl-containing sulfonamides reported in the literature.
Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The sulfonamide group exhibits strong S=O stretching vibrations typically observed at approximately 1320-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch). The N-H stretching vibration appears around 3200-3300 cm⁻¹, while the aromatic C=C stretching modes are observed in the 1450-1600 cm⁻¹ region. The ethoxy group contributes C-O stretching vibrations around 1250 cm⁻¹ and C-H stretching modes in the 2800-3000 cm⁻¹ region.
UV-Vis spectroscopy demonstrates absorption characteristics primarily associated with the aromatic chromophore. The benzene ring system exhibits typical π→π* transitions in the 250-280 nm region, with the ethoxy substituent causing a slight bathochromic shift compared to unsubstituted benzenesulfonamides. The presence of the electron-donating ethoxy group increases the electron density in the aromatic system, resulting in enhanced conjugation and modified electronic transitions.
Comparative Analysis with Related Benzenesulfonamide Derivatives
Comparative structural analysis with related benzenesulfonamide derivatives reveals important structure-activity relationships and provides insights into the unique characteristics of this compound. When compared to N-cyclopropyl-4-methylbenzenesulfonamide, which has a molecular weight of 211.28 g/mol and formula C₁₀H₁₃NO₂S, the ethoxy derivative exhibits increased molecular complexity and altered physicochemical properties.
The substitution of a methyl group with an ethoxy group results in several notable changes in molecular properties. The ethoxy derivative demonstrates increased molecular weight (241.310 vs 211.28 g/mol) and enhanced lipophilicity due to the additional carbon atom and ether linkage. This structural modification also introduces additional conformational flexibility through the C-O-C linkage, which is absent in the methyl-substituted analog.
Comparative analysis with N-cyclopropyl-4-nitrobenzenesulfonamide (molecular weight 242.249 g/mol, formula C₉H₁₀N₂O₄S) reveals the electronic effects of different para-substituents. While the nitro group acts as a strong electron-withdrawing substituent, the ethoxy group functions as an electron-donating group, resulting in opposite electronic effects on the aromatic system. This fundamental difference in electronic character leads to distinct spectroscopic properties, with the nitro derivative showing significant bathochromic shifts in UV-Vis absorption compared to the ethoxy analog.
The comparison extends to other derivatives such as N-cyclopropyl-4-methoxybenzenesulfonamide, which shares the electron-donating character of the ethoxy group but with reduced steric bulk. Both methoxy and ethoxy substituents activate the aromatic ring toward electrophilic substitution reactions, but the ethoxy group provides greater lipophilicity and different binding characteristics in biological systems.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3 |
InChI Key |
HWQBOXRPRYVKTC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
solubility |
36.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity/Application |
|---|---|---|---|
| This compound | Ethoxy, cyclopropylamine | Not reported | Hypothesized antimicrobial activity* |
| N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide | Nitro, cyclopropylaminoethyl | ~285 (estimated) | Synthetic intermediate for drug design |
| N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide | Nitro, methyl, cyclopropyl | 299.35 | Antimicrobial research |
| N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide | Ethylphenyl, methyl | Not reported | Structural studies, ligand design |
| N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide | Methoxy, benzyl | Not reported | Enzyme inhibition, therapeutic leads |
Key Observations :
- Nitro vs. Ethoxy Groups: Compounds with nitro substituents (e.g., ) often exhibit stronger electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.
- Cyclopropyl Moieties : Cyclopropyl groups in sulfonamides (e.g., ) are associated with increased rigidity and resistance to oxidative metabolism, which may prolong biological half-life compared to linear alkyl chains.
- Biological Activity : While nitro-substituted analogs are explicitly linked to antimicrobial applications , the ethoxy variant’s larger steric profile may favor interactions with hydrophobic enzyme pockets, as seen in similar methoxy derivatives .
Pharmacological Potential
- Antimicrobial Activity: Compounds like N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide demonstrate efficacy against bacterial pathogens , suggesting that the target compound’s ethoxy group could be optimized for enhanced selectivity.
Preparation Methods
Reaction Conditions
-
Reagents : 4-Ethoxybenzenesulfonyl chloride (1.2 equiv), cyclopropylamine (1.0 equiv), triethylamine (2.0 equiv).
-
Solvent : Dichloromethane (DCM) at 0–5°C.
-
Workup : The mixture is stirred for 12 hours, washed with brine, and concentrated under reduced pressure.
-
Purification : Recrystallization from methanol yields the product as a white solid.
Analytical Data
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity (HPLC) | 99.1% |
| Melting Point | 128–130°C |
Nucleophilic Substitution via Intermediate Sulfonates
This method employs a two-step strategy to introduce the ethoxy group after sulfonamide formation, ideal for substrates sensitive to direct functionalization.
Step 1: Synthesis of N-Cyclopropyl-4-nitrobenzenesulfonamide
Step 2: Ethoxylation of the Nitro Intermediate
Key Optimization
-
Temperature Control : Maintaining 80°C prevents decomposition of the nitro intermediate.
-
Catalyst Loading : 5% Pd/C ensures complete reduction without over-hydrogenation.
Palladium-Catalyzed Cross-Coupling
For substrates requiring regioselective modification, palladium-mediated coupling offers precision. This method is adapted from Suzuki-Miyaura protocols for boronic acid derivatives.
Reaction Protocol
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | 98.7% |
| Regioselectivity | >99:1 (para:ortho) |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields.
Optimized Procedure
-
Reagents : 4-Ethoxybenzenesulfonyl chloride (1.1 equiv), cyclopropylamine (1.0 equiv).
-
Conditions : Microwave heating at 100°C for 20 minutes in acetonitrile.
Continuous Flow Reactor Synthesis
Industrial-scale production leverages continuous flow systems for enhanced safety and consistency.
Setup Parameters
-
Residence Time : 30 minutes.
-
Temperature : 70°C.
-
Reagent Flow Rates : 5 mL/min (sulfonyl chloride), 5 mL/min (amine).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 92 | 99.1 | High | Moderate |
| Nucleophilic Substitution | 85 | 98.5 | Medium | Low |
| Palladium Coupling | 89 | 98.7 | Low | High |
| Microwave | 94 | 99.3 | Medium | Moderate |
| Continuous Flow | 96 | 99.0 | Very High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
